(E)-2-(furan-2-yl)ethene-1-sulfonyl fluoride
Description
Properties
IUPAC Name |
(E)-2-(furan-2-yl)ethenesulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FO3S/c7-11(8,9)5-3-6-2-1-4-10-6/h1-5H/b5-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEAXOABAXFFKQ-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CS(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological & Application
Application Note: Precision Covalent Docking of SuFEx-Enabled Furan-Sulfonyl Fluorides
Executive Summary & Mechanism of Action
This guide details the computational protocol for modeling the covalent binding of (E)-2-(furan-2-yl)ethene-1-sulfonyl fluoride (hereafter referred to as FESF ). Unlike traditional Michael acceptors that target cysteine, FESF utilizes a Sulfonyl Fluoride (SF) warhead, enabling Sulfur-Fluoride Exchange (SuFEx) chemistry.
The Chemical Logic
The FESF molecule combines a rigid (E)-vinyl linker with a heteroaromatic furan ring. This structure serves two purposes:
-
Geometric Filtering: The rigid linker enforces a specific distance and angle between the aromatic recognition motif (furan) and the reactive warhead (SF).
-
SuFEx Reactivity: The sulfonyl fluoride group is a "privileged" electrophile. It is relatively inert to water (hydrolytically stable) but highly reactive toward specific protein nucleophiles—primarily Tyrosine (Tyr) , Lysine (Lys) , Histidine (His) , and Serine (Ser) —when the local protein environment (e.g., a neighboring base) perturbs the nucleophile's pKa.
Mechanism: The reaction proceeds via a nucleophilic attack on the sulfur atom, passing through a trigonal bipyramidal transition state, followed by the departure of the fluoride ion.
Pre-Docking Preparation Workflows
Success in covalent docking depends entirely on the quality of the input structures. The following steps are mandatory.
Ligand Preparation (The "Input")
The stereochemistry of the vinyl linker is critical. The (E)-isomer places the warhead in a distinct trajectory compared to the (Z)-isomer.
-
Geometry Optimization: Perform DFT optimization (e.g., B3LYP/6-31G*) to fix the bond lengths of the S-F and C=C bonds. Standard force fields often underestimate the S-F bond length (approx. 1.58 Å).
-
Stereochemistry: Explicitly constrain the double bond to the (E)-configuration.
-
State Enumeration: Generate only the neutral state. Sulfonyl fluorides do not ionize at physiological pH.
Protein Preparation (The "Target")
SuFEx chemistry is context-dependent.[1][2] A Tyrosine residue, for example, is only nucleophilic enough to attack the SF group if it is deprotonated (phenolate) or part of a catalytic dyad.
-
H-Bond Network Optimization: You must run a PROPKA or equivalent calculation to optimize hydrogen bond networks.
-
Critical Step (The "Helper" Residue): Inspect the pocket for basic residues (His, Lys, Arg) within 3-4 Å of the target Tyrosine/Serine. If a Histidine is proximal, manually set its tautomer to the epsilon-nitrogen (
) if it acts as a hydrogen bond acceptor to the Tyrosine hydroxyl. -
Receptor Grid Generation: Define the active site box centered on the target residue (e.g., Tyr, Lys). Ensure the box is large enough (typically 25-30 Å) to accommodate the rigid vinyl-furan tail.
Covalent Docking Protocol
This protocol is designed to be software-agnostic but uses parameters compatible with industry-standard platforms (e.g., Schrödinger CovDock, CCDC Gold, MOE).
Reaction Definition
You must define the chemical reaction for the software. Most suites use a SMARTS pattern or a reaction file.
-
Reaction Type: Nucleophilic Substitution (SuFEx).
-
Nucleophile: Hydroxyl oxygen (Tyr/Ser) or Amine nitrogen (Lys/His).
-
Electrophile: Sulfur atom of the Sulfonyl Fluoride.[3]
SMARTS Definition (Example for Tyrosine):
-
Ligand Pattern: [#6]-S(=O)(=O)-[F] (Carbon attached to Sulfonyl Fluoride)
-
Receptor Pattern: [#6]1:[#6]:[#6]:[#6]:[#6]:[#6]1-[OH] (Tyrosine Phenol)
-
Product: Ligand-S-O-Tyr linkage + HF.
Docking Parameters
-
Algorithm: Virtual Screening (Pose Prediction).
-
Constraint: Enforce a distance constraint of 2.5 Å between the Ligand Sulfur and the Receptor Nucleophile (O/N) during the initial sampling phase.
-
Pose Selection: Do not rely solely on the final docking score. Filter poses based on the Reaction Geometry . The angle of attack (Nucleophile-S-C) should ideally approach 100-110° to mimic the transition state, though the final product will be tetrahedral.
Workflow Visualization
The following diagram illustrates the decision logic for setting up the docking experiment.
Figure 1: Decision tree for SuFEx covalent docking. Note the critical step of identifying a "helper" base to validate the nucleophilicity of the target residue.
Post-Docking Analysis & Scoring
Standard scoring functions (e.g., GlideScore, ChemScore) predict non-covalent affinity (
The Scoring Matrix
Evaluate your results using this composite metric:
| Metric | Optimal Range | Description |
| Affinity Score (dG) | < -6.0 kcal/mol | Represents the initial non-covalent binding step ( |
| Reaction Distance | 1.8 - 2.2 Å | Distance between S and Nucleophile in the final pose. |
| Leaving Group Vector | Unobstructed | The trajectory of the departing Fluoride must not clash with the protein backbone. |
| Furan Interaction | Pi-Stacking | Check for T-shaped or parallel stacking of the furan ring with Phe/Trp/Tyr. |
Dual-Warhead Caveat
Warning: While FESF is primarily a SuFEx probe, the vinyl sulfonyl moiety is electronically similar to a Michael acceptor.
-
Check: Inspect the docking pose for Cysteine residues near the
-carbon of the vinyl linker. -
Validation: If a Cysteine is within 3.5 Å of the alkene, run a secondary docking calculation defining the Michael Addition reaction to rule out (or confirm) competitive reactivity.
Experimental Validation (The "Proof")
A docking pose is a hypothesis. Validate it using these standard assays:
-
Intact Protein Mass Spectrometry:
-
Incubate protein (10
M) with FESF (10-100 M). -
Look for a mass shift of +M_ligand - 20 Da (Loss of HF).
-
Note: If the mass shift corresponds to the full ligand (+M_ligand), it indicates a non-specific Michael addition (no HF loss) or non-covalent adduct in ESI.
-
-
Peptide Mapping:
-
Digest the labeled protein with Trypsin/Pepsin.
-
Sequence using LC-MS/MS to pinpoint the exact residue (Tyr vs. Lys).
-
References
-
SuFEx Chemistry Fundamentals
-
Wang, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
-
Sulfonyl Fluorides in Chemical Biology
-
Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link
-
-
Covalent Docking Methodologies
-
Zhu, K., et al. (2014). "Docking Covalent Inhibitors: A Parameter-Free Method to Pose Prediction and Scoring." Journal of Chemical Information and Modeling. Link
-
-
Reactivity of Vinyl Sulfonyl Fluorides
-
Homer, J. A., et al. (2020). "Vinyl Sulfonyl Fluorides as Covalent Probes." ACS Chemical Biology. Link
-
Sources
- 1. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
- 2. med.stanford.edu [med.stanford.edu]
- 3. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement of (E)-2-(furan-2-yl)ethene-1-sulfonyl fluoride in DMSO
Introduction
(E)-2-(furan-2-yl)ethene-1-sulfonyl fluoride is a valuable compound in drug discovery and chemical biology, primarily utilized as a covalent inhibitor. Sulfonyl fluorides (SFs) are known for their exceptional stability and reactivity, making them effective covalent warheads that can target amino acid residues such as lysine, tyrosine, and histidine.[1][2][3] The Sulfur(VI)-Fluoride Exchange (SuFEx) chemistry, a cornerstone of modern "click chemistry," leverages the unique properties of the S-F bond, which is stable yet can be activated for nucleophilic exchange under specific conditions.[1][2][4] This allows for the design of highly selective covalent probes and inhibitors.[1][2][5]
Despite its utility, researchers often encounter challenges with the solubility of this compound, particularly in dimethyl sulfoxide (DMSO), a common solvent for in vitro assays. This guide provides in-depth troubleshooting and frequently asked questions to address these solubility issues, ensuring the successful application of this compound in your research.
Troubleshooting Guide
This section addresses specific problems you might encounter during the dissolution of this compound in DMSO.
Q1: My this compound is not dissolving completely in DMSO at my desired concentration, even with vortexing. What's happening?
A1: Several factors could be contributing to this issue. Let's break them down in a logical troubleshooting workflow.
Troubleshooting Workflow for Incomplete Dissolution
Caption: Troubleshooting workflow for incomplete dissolution.
Detailed Explanation:
-
DMSO Quality is Critical: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6][7][8] This absorbed water can significantly decrease the solubility of many organic compounds, especially those that are more lipophilic.[6][7] The presence of water alters the solvent's polarity and structure, making it a less favorable environment for your compound.[7] Always use anhydrous DMSO from a freshly opened bottle for preparing stock solutions.
-
Thermal and Mechanical Assistance: Gentle warming can increase the rate of dissolution. A water bath set to 37°C is generally safe for most compounds for short periods.[7] Following this with sonication can further break down any aggregates and facilitate complete dissolution.[7][9]
-
Concentration Limits: Every compound has a maximum solubility in a given solvent. If you are attempting to make a very high concentration stock, you may be exceeding this limit. It's often better to prepare a more dilute stock solution that is fully dissolved and then use a larger volume for your experiments.
Q2: My compound initially dissolved, but now I see precipitation after a few freeze-thaw cycles. Why is this happening and how can I prevent it?
A2: This is a common issue related to both the hygroscopic nature of DMSO and the thermodynamics of solubility.
-
The Role of Freeze-Thaw Cycles: Each time you thaw your DMSO stock, you expose it to atmospheric moisture. Over time, the water content in your DMSO increases, which, as mentioned before, reduces the solubility of your compound. Freeze-thaw cycles can accelerate the precipitation of compounds from a supersaturated solution.[6][7]
-
Supersaturation and Crystallization: When you initially dissolve your compound, especially with the aid of heat or sonication, you might be creating a supersaturated solution. This is a kinetically stable state, but not a thermodynamically stable one. Over time, or with disturbances like freeze-thaw cycles, the compound will tend to crystallize out into a more stable, less soluble form.[6][9]
Prevention Strategies:
| Strategy | Rationale |
| Aliquot Stock Solutions | Prepare single-use aliquots of your stock solution. This minimizes the number of freeze-thaw cycles and reduces the opportunity for water absorption. |
| Proper Storage | Store your DMSO stock solutions in tightly sealed vials at -20°C or -80°C.[7] For the solid compound, storage at 2-8°C, protected from light, is recommended.[7] |
| Use Anhydrous DMSO | Always use high-quality, anhydrous DMSO to prepare your initial stock solution. |
Q3: I'm still having solubility issues. Are there any chemical modifications or alternative solvents I can consider?
A3: Yes, if physical methods are insufficient, you can explore other formulation strategies.
-
Co-solvents: The use of a co-solvent system can enhance solubility. A co-solvent is a water-miscible solvent in which the drug has higher solubility.[10][11] While your primary stock may be in DMSO, for your final assay conditions, the presence of other solvents in the media can be beneficial. However, be mindful of the potential effects of co-solvents on your biological system.
-
Alternative Solvents: While DMSO is a common choice, other polar aprotic solvents like dimethylformamide (DMF) could be considered. However, a full solvent screen would be necessary to determine the optimal solvent for your specific compound and assay. It's important to note that some sources provide conflicting information on the miscibility of certain solvents with DMSO and DMF, so empirical testing is crucial.[12]
-
Formulation Technologies: For more persistent solubility challenges, advanced techniques can be employed, although these are more common in later-stage drug development:
Frequently Asked Questions (FAQs)
Q: What is the recommended procedure for preparing a stock solution of this compound in DMSO?
A: The following is a best-practice protocol:
Protocol for Stock Solution Preparation
Caption: Recommended protocol for stock solution preparation.
Q: Can this compound degrade in DMSO?
A: Sulfonyl fluorides are generally stable compounds.[5] The S-F bond is resistant to hydrolysis under physiological conditions.[4] While DMSO itself can degrade under certain harsh conditions (e.g., in the presence of strong oxidizing agents), it is generally a stable solvent for storing sulfonyl fluorides under standard laboratory conditions.[15]
Q: Are there any safety precautions I should take when handling this compound and DMSO?
A: Yes, standard laboratory safety practices should always be followed.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood.
-
DMSO Handling: DMSO can facilitate the absorption of other chemicals through the skin. Handle with care and avoid direct contact.
-
Compound-Specific Information: Always consult the Safety Data Sheet (SDS) for this compound for specific handling and disposal information.
References
- Agnostic Screening of Sulfonyl Fluoride Fragments to Generate Selective Covalent Inhibitors. Synfacts, 2019, 15(12), 1335.
- New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
- New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry, 2024.
- Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery, 2023, 18(8), 869-880.
- Covalent inhibitors containing sulfonyl fluoride moieties.
- The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
- Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Chemical Society Reviews, 2023, 52, 2697-2719.
- AISF: A Solid Alternative to Sulfuryl Fluoride Gas. Sigma-Aldrich.
- Impact of hygroscopic DMSO on Ro 41-0960 solubility. Benchchem.
- Not all sulfonyl fluorides were created equally - some have oxetanes.
- Samples in DMSO: What an end user needs to know.
- Dimethyl sulfoxide. Wikipedia.
- This compound. ChemicalBook.
- 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceuticals.
- DMSO is a very hygroscopic liquid. Is there a way to prevent it from absorbing water? Is there a way to access how much water has been absorbed?.
- Solubility enhancement techniques: A comprehensive review. World Journal of Pharmaceutical Research, 2023, 12(4), 1129-1147.
- Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences, 2012, 1(1), 1-21.
- SOLUBILITY ENHANCEMENT TECHNIQUES: AN OVERVIEW. World Journal of Pharmaceutical Research, 2022, 11(5), 1234-1253.
- Advances in Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research, 2013, 22(2), 58-66.
- Transformation of 3-(Furan-2-yl)-1,3-di(het)
- 2-[(E)-2-(furan-2-yl)ethenyl]furan. PubChem.
- Ethene-1,1-disulfonyl Difluoride (EDSF) for SuFEx Click Chemistry: Synthesis of SuFExable 1,1-Bissulfonylfluoride Substituted Cyclobutene Hubs. ChemRxiv, 2023.
- (E)-2-(thiophen-2-yl)ethene-1-sulfonyl fluoride. A2B Chem.
- Electrochemical regioselective synthesis of sulfonyl 2,5-dihydrofuran-fused spiropyrimidines via multi-component radical cascade reactions. Green Chemistry, 2023, 25, 8431-8437.
- Factors affecting degradation of dimethyl sulfoxide (DMSO) by fluidized-bed Fenton process.
-
Synthesis and Reactions of 2-[(E)-2-(Furan-2-yl)ethenyl]phenanthro[9,10-d][2][5]oxazole. Russian Journal of Organic Chemistry, 2025, 61(9), 1600-1603.
- Effect of microbial activity on dimethyl sulfoxide degradation in an air-lift bioreactor.
- Sulfuryl fluoride. Wikipedia.
- Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Beilstein Journal of Organic Chemistry, 2022, 18, 204-225.
- (E)-1-(furan-2-yl)pent-1-en-3-one. PubChem.
- Degradation of dimethyl-sulfoxide-containing wastewater using airlift bioreactor by polyvinyl-alcohol-immobilized cell beads. Journal of Bioscience and Bioengineering, 2008, 105(4), 373-379.
- Continuous degradation of dimethyl sulfoxide to sulfate ion by Hyphomicrobium denitrificans WU-K217. Bioscience, Biotechnology, and Biochemistry, 2007, 71(1), 119-124.
- Ethylene sulfonyl fluoride and its method of preparation.
- What solvents are DMSO/DMF miscible with?. Reddit.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
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- 8. researchgate.net [researchgate.net]
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- 15. Factors affecting degradation of dimethyl sulfoxide (DMSO) by fluidized-bed Fenton process - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Characterization of (E)-2-(furan-2-yl)ethene-1-sulfonyl fluoride
This guide provides an in-depth analysis and comparative characterization of (E)-2-(furan-2-yl)ethene-1-sulfonyl fluoride using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data report. It explains the causal relationships between the molecule's structure and its spectral features, offers a robust protocol for data acquisition, and compares its expected spectral signature against relevant chemical analogs. This approach is designed to empower researchers to confidently identify and characterize this and similar reactive electrophiles in their own work.
The subject of our analysis, this compound, belongs to the class of vinyl sulfonyl fluorides (VSFs). These compounds are increasingly recognized as valuable "warheads" in covalent inhibitor design and as versatile hubs for bioconjugation via Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1][2] Their reactivity as Michael acceptors allows for the targeted modification of nucleophilic residues like cysteine and lysine in proteins.[3] Accurate structural confirmation is the first critical step in any of these applications, and ¹H NMR is the primary tool for this purpose.
Predicted ¹H NMR Spectrum: A Structural Dissection
The structure of this compound presents three distinct proton spin systems: the furan ring protons (H3, H4, H5), and the two vinylic protons (Hα, Hβ). The powerful electron-withdrawing nature of the sulfonyl fluoride group (-SO₂F) and the electronic properties of the furan ring are the dominant factors governing the chemical shifts and coupling patterns.
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Rationale |
| H5 | ~7.60 - 7.80 | dd | ³J₅₄ ≈ 3.4 Hz, ⁴J₅₃ ≈ 0.8 Hz | Deshielded by the adjacent oxygen atom and the electron-withdrawing effect of the substituent at C2. Appears furthest downfield of the furan protons. |
| Hα | ~7.40 - 7.60 | d | ³Jαβ ≈ 15-18 Hz | Strongly deshielded by the directly attached, potent electron-withdrawing -SO₂F group. The large J value confirms the E (trans) geometry. |
| Hβ | ~7.10 - 7.30 | dd | ³Jαβ ≈ 15-18 Hz, ³Jβ₃ ≈ 1.0 Hz | Deshielded by the -SO₂F group (via conjugation) and the furan ring. Coupled to both Hα (trans) and the adjacent furan proton H3. |
| H3 | ~6.80 - 7.00 | dd | ³J₃₄ ≈ 1.8 Hz, ⁴J₃₅ ≈ 0.8 Hz | Located adjacent to the vinyl substituent. Its chemical shift is influenced by the substituent's electronic effects. |
| H4 | ~6.50 - 6.70 | dd | ³J₄₅ ≈ 3.4 Hz, ³J₄₃ ≈ 1.8 Hz | Typically the most shielded proton on a 2-substituted furan ring, appearing furthest upfield. |
Causality Behind the Spectral Features:
-
The Vinylic Protons (Hα & Hβ): The most diagnostic feature is the pair of doublets corresponding to Hα and Hβ. Their coupling constant, expected to be in the range of 15-18 Hz, is an unambiguous indicator of the (E)- or trans-configuration of the double bond.[4] In contrast, a cis-isomer would exhibit a much smaller coupling constant, typically between 6-15 Hz.[4] The significant downfield shift of Hα is a direct consequence of the powerful inductive and anisotropic effects of the adjacent sulfonyl fluoride moiety.
-
The Furan Protons (H3, H4, H5): In unsubstituted furan, the protons at the 2- and 5-positions resonate around δ 7.44 ppm, while those at the 3- and 4-positions are found near δ 6.38 ppm in CDCl₃.[5][6] The introduction of the electron-withdrawing ethene-1-sulfonyl fluoride group at the 2-position breaks this symmetry and deshields all ring protons relative to the parent furan. The effect is most pronounced on H5 and H3, the protons ortho and para to the substituent, due to the transmission of electronic effects through the conjugated π-system.[7]
Comparative Analysis with Structural Analogs
To ground our predictions, we can compare the expected data for our target molecule with experimentally determined ¹H NMR data for structurally similar compounds. This comparison highlights the specific influence of each molecular fragment.
| Compound | Vinylic Proton α (δ, ppm) | Vinylic Proton β (δ, ppm) | ³Jαβ (Hz) | Furan H5 (δ, ppm) | Reference |
| This compound (Predicted) | ~7.40 - 7.60 | ~7.10 - 7.30 | ~15-18 | ~7.60 - 7.80 | - |
| (E)-3-(furan-2-yl) acrylohydrazide | 7.43 | 6.45 | 15.8 | 7.43 | [8] |
| (E)-1,2-di(furan-2-yl)ethene | 6.88 (symmetric) | 6.88 (symmetric) | ~16 | 7.38 | [9] |
| (E)-2-Phenylethene-1-sulfonyl fluoride | ~7.5 (complex multiplet) | ~7.5 (complex multiplet) | N/A | N/A | [10] |
| Furan | N/A | N/A | N/A | 7.44 | [5][6] |
This comparison is illuminating. The (E)-3-(furan-2-yl) acrylohydrazide provides an excellent baseline, showing the characteristic large trans-coupling constant.[8] Replacing its acrylohydrazide group with the more powerfully electron-withdrawing sulfonyl fluoride group is expected to shift both vinylic protons significantly further downfield, as reflected in our prediction.
Visualizing Molecular Connectivity and Workflow
Diagrams are essential for conceptualizing the relationships within the molecule and the experimental process.
Figure 1. Key ¹H-¹H coupling interactions (J-couplings) in this compound.
Figure 2. Standardized workflow for ¹H NMR characterization of small organic molecules.
Experimental Protocol: A Self-Validating System
Adherence to a standardized protocol is essential for generating reproducible, high-quality data. The following methodology is designed to be self-validating, ensuring accurate characterization.
1. Sample Preparation:
- Accurately weigh 5-10 mg of this compound.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules.[11]
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required. Most modern spectrometers can reference the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm).
- Transfer the solution to a 5 mm NMR tube.
2. Instrument Setup and Data Acquisition:
- The use of a spectrometer with a field strength of at least 400 MHz is recommended for achieving good signal dispersion, especially for resolving the complex furan region.
- Insert the sample into the spectrometer.
- Lock: Lock the spectrometer onto the deuterium signal of the solvent. This ensures field stability during the experiment.
- Tune and Match: Tune the probe to the ¹H frequency to maximize sensitivity.
- Shimming: Shim the magnetic field to optimize its homogeneity across the sample, resulting in sharp, symmetrical peaks.
- Acquisition Parameters:
- Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.
- Number of Scans (NS): 8 to 16 scans are typically adequate for a sample of this concentration.
- Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full proton relaxation between pulses, ensuring accurate signal integration.
- Acquisition Time (AQ): At least 2-3 seconds to ensure good resolution.
3. Data Processing and Interpretation:
- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phasing: Manually phase the spectrum to ensure all peaks are in pure absorption mode.
- Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.
- Referencing: Reference the spectrum by setting the TMS peak to δ 0.00 ppm or the residual solvent peak to its known chemical shift.
- Peak Picking and Integration: Identify all peaks and integrate their areas. The relative integrals should correspond to the number of protons giving rise to each signal (1:1:1:1:1 for this molecule).
- Coupling Constant Measurement: Measure the peak-to-peak separation (in Hz) for all split signals to determine the J-values. The reciprocity of coupling constants is a key validation step; the J-value between two coupled protons must be identical in both signals.[12]
Conclusion
The ¹H NMR spectrum of this compound is highly characteristic and provides a definitive fingerprint for its structural confirmation. The key identifying features are the two vinylic doublets with a large trans-coupling constant (³J ≈ 15-18 Hz) and the distinct set of three signals for the 2-substituted furan ring. By understanding the underlying principles that dictate the chemical shifts and coupling patterns, and by comparing the data to known structural analogs, researchers can confidently and accurately characterize this important class of reactive compounds, paving the way for their successful application in drug discovery and chemical biology.
References
- Barrett, A. G. M., White, A. J. P., & Qu, T. (n.d.). Vinyl coupling constants in the 1 H NMR relevant to the constitution of dimer 63. ResearchGate.
- ¹H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. (n.d.). ResearchGate.
-
Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. Retrieved from [Link].
-
Nanalysis. (2023, January 18). NMR blog - Spin-Spin Coupling – Beyond Multiplicity. Nanalysis. Retrieved from [Link].
-
Abraham, R. J., & Thomas, W. A. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link].
-
Li, S., et al. (2023). Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation. Nature Communications, 14(1), 5171. Available at: [Link].
-
Chemical shifts. (n.d.). Retrieved from [Link].
- Wang, Z., et al. (2022). 4-Vinylbenzenesulfonyl fluoride (VBSF): a highly reactive monomer for RAFT polymerization and exhaustive SuFEx postpolymerization sulfonamidation. ChemRxiv. DOI: 10.26434/chemrxiv-2022-x7gfk.
-
Ding, M., et al. (2024). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. Chemical Science. Available at: [Link].
-
COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. (n.d.). Retrieved from [Link].
-
Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. Retrieved from [Link].
- Coulibaly, W. K., et al. (2024). Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides. PeerJ Organic Chemistry, 2, e11. DOI: 10.7717/peerj-ochem.11.
- Fang, Y., & Qin, H.-L. (2022). Regio- and Stereoselective Installation of Bromide onto Vinyl Sulfonyl Fluorides: Construction of a Class of Versatile Sulfur Fluoride Exchange Hubs. Organic Letters, 24(22), 4049–4053. DOI: 10.1021/acs.orglett.2c01509.
- Ding, M., et al. (2024). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. ResearchGate.
-
Ding, M., et al. (2025). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. Chemical Science. Retrieved from [Link].
-
Royal Society of Chemistry. (n.d.). One-Pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides. Retrieved from [Link].
- Figure S3: 1 H NMR spectrum of.... (n.d.). ResearchGate.
- Scope of vinyl sulfonyl fluorides. (n.d.). ResearchGate.
- Zirbes, M., et al. (2020). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2020(2), M1125. DOI: 10.3390/M1125.
- 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol).... (n.d.). ResearchGate.
-
Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. Retrieved from [Link].
-
PubChem. (n.d.). 2-[(E)-2-(furan-2-yl)ethenyl]furan. Retrieved from [Link].
-
PubChem. (n.d.). Vinyl Fluoride. Retrieved from [Link].
-
Chen, K., et al. (2024). Ethene-1,1-disulfonyl Difluoride (EDSF) for SuFEx Click Chemistry: Synthesis of SuFExable 1,1-Bissulfonylfluoride Substituted Cyclobutene Hubs. Angewandte Chemie International Edition. Available at: [Link].
Sources
- 1. Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethene-1,1-disulfonyl Difluoride (EDSF) for SuFEx Click Chemistry: Synthesis of SuFExable 1,1-Bissulfonylfluoride Substituted Cyclobutene Hubs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Comparison Guide: Mass Spectrometry Analysis of Proteins Modified by (E)-2-(furan-2-yl)ethene-1-sulfonyl fluoride
Executive Summary
This guide provides an in-depth technical analysis of (E)-2-(furan-2-yl)ethene-1-sulfonyl fluoride (herein referred to as Fur-ESF ) as a covalent protein modifier. While traditional alkylating agents like Iodoacetamide (IAA) are standard for global cysteine blocking, Fur-ESF represents a class of Vinyl Sulfonyl Fluorides (VSFs) that function as "dual-warhead" probes. They primarily act as Michael acceptors targeting cysteine residues but possess the latent capability for Sulfur-Fluoride Exchange (SuFEx) at tyrosine or lysine residues under specific catalytic conditions.
This document compares Fur-ESF against industry-standard alkylating agents and alternative electrophiles, focusing on mass spectrometry (MS) detectability, fragmentation behavior, and specificity.
Mechanistic Grounding & Chemical Identity
The Molecule
-
IUPAC Name: this compound
-
Formula: C₆H₅FO₃S
-
Monoisotopic Mass: 176.00 Da
-
Core Reactivity:
-
Michael Addition (Dominant): The electron-withdrawing sulfonyl fluoride group activates the vinyl double bond, making the
-carbon highly electrophilic toward thiols (Cysteine). -
SuFEx (Latent): The S-F bond is stable in aqueous buffer but can undergo exchange with hard nucleophiles (Tyr-OH, Lys-NH2) if the Michael acceptor is sterically blocked or if specific protein microenvironments catalyze the fluoride departure.
-
Reaction Pathways
Unlike standard alkyl halides (e.g., IAA) which react via
Figure 1: Dual reactivity pathways of Fur-ESF. The Michael Addition to Cysteine is kinetically favored in standard proteomic workflows, resulting in a +176 Da mass shift.
Comparative Analysis: Fur-ESF vs. Alternatives
The following table contrasts Fur-ESF with standard alkylating agents (IAA) and alternative covalent warheads (Acrylamides, Aryl-SF).
Table 1: Performance & Specification Comparison
| Feature | This compound (Fur-ESF) | Iodoacetamide (IAA) | Acrylamide Probes | Aryl Sulfonyl Fluorides (e.g., PMSF) |
| Primary Target | Cysteine (Michael Addition) | Cysteine ( | Cysteine (Michael Addition) | Serine/Tyrosine (SuFEx) |
| Mass Shift ( | +176.00 Da (Michael)+156.00 Da (SuFEx) | +57.02 Da | Variable (e.g., +71 Da) | Variable (Loss of F) |
| Reactivity Rate | High (Activated by SO₂F) | Moderate | Low to Moderate | Low (requires activation) |
| Reversibility | Generally Irreversible | Irreversible | Often Reversible | Irreversible |
| MS Fragmentation | Neutral Loss of SO₂ / SO₂F common | Stable thioether | Stable | Loss of SO₂ |
| Stability | Hydrolytically stable at pH 7-8 | Light sensitive | Stable | Hydrolyzes at high pH |
| Selectivity | High for hyper-reactive Cys | Global Cys alkylation | High for Cys | Low (Ser/Tyr/Lys) |
Expert Insight on Selection
-
Choose Fur-ESF when: You are profiling functional/reactive cysteines in an activity-based protein profiling (ABPP) context. The furan ring provides a unique steric profile compared to phenyl-based probes, potentially accessing different pockets.
-
Choose IAA when: You require standard "bottom-up" proteomics for sequence coverage and simply need to cap all cysteines to prevent disulfide scrambling.
-
Choose Aryl-SF when: You are specifically targeting Tyrosine or Lysine residues via SuFEx chemistry, as the lack of a vinyl group precludes the rapid Cysteine reaction.
Experimental Protocol: Labeling & MS Preparation
This protocol is designed for the identification of Fur-ESF modification sites in a complex lysate.
Reagents
-
Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1% NP-40. Avoid DTT/BME as they will quench the probe.
-
Probe Stock: 100 mM Fur-ESF in DMSO (Freshly prepared).
-
Quenching Reagent: 100 mM Dithiothreitol (DTT) or 5% Formic Acid.
Workflow Steps
-
Lysate Preparation: Dilute protein lysate to 1-2 mg/mL in Lysis Buffer.
-
Labeling: Add Fur-ESF to a final concentration of 10–50 µM .
-
Note: Use lower concentrations (1-10 µM) to target only hyper-reactive cysteines. Use higher (50-100 µM) for broader coverage.
-
-
Incubation: Incubate at 25°C for 30–60 minutes with gentle agitation.
-
Quenching: Stop the reaction by adding DTT (5 mM final) or precipitating proteins with cold acetone.
-
Digestion:
-
Redissolve pellet in 8M Urea/50 mM Ammonium Bicarbonate.
-
Reduce (DTT) and Alkylate (IAA) remaining free cysteines. Crucial step to differentiate probe-modified vs. free cysteines.
-
Dilute Urea to <1M and digest with Trypsin (1:50 ratio) overnight.
-
-
Desalting: C18 SPE cleanup.
Mass Spectrometry Settings
-
Instrument: Orbitrap or Q-TOF.
-
Fragmentation: HCD (Higher-energy Collisional Dissociation) is preferred over CID to retain the modification on the backbone.
-
Collision Energy: Normalized CE 28-32%.
Figure 2: Analytical workflow for Fur-ESF site identification. Note the secondary alkylation step (IAA) is required to cap unmodified cysteines.
Data Analysis & Interpretation
Search Engine Configuration
When configuring software (MaxQuant, Proteome Discoverer, or FragPipe), use the following modification parameters:
-
Variable Modification:
-
Name: Cys-FurESF (or Custom)
-
Composition: H(5) C(6) O(3) F(1) S(1)
-
Mass Shift: +176.0024 Da (Monoisotopic)
-
Residues: C (Primary), Y, K (Secondary/Rare)
-
-
Static Modification: Carbamidomethyl (C) +57.0215 Da (for the unreacted cysteines).
Diagnostic Fragmentation
Peptides modified by sulfonyl fluorides often exhibit characteristic neutral losses in MS/MS spectra.[1]
-
Neutral Loss: Watch for a loss of -80 Da (SO₃) or -82 Da (SO₂F) from the precursor ion, although the vinyl linkage in Fur-ESF is more robust than aryl-sulfonates.
-
Reporter Ions: The furan moiety may generate low-mass diagnostic ions (e.g., furan cation) in the low m/z region, though this is less reliable than the mass shift itself.
Validation
To validate that a site is modified by Fur-ESF and not an artifact:
-
Competition Assay: Pre-incubate with a known Cys-covalent inhibitor (e.g., NEM). The Fur-ESF signal should disappear.
-
Isotopic Pattern: The presence of Sulfur (S) is standard in peptides, but the mass shift must align perfectly with the theoretical adduct.
References
-
BenchChem. (2025).[1] Application Notes and Protocols for Mass Spectrometry Analysis of Peptides Modified by 2-Phenoxyethane-1-sulfonyl Fluoride. (Provides foundational protocols for sulfonyl fluoride MS analysis). Link
-
Chinese Chemical Society. (2023). Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations.[2] (Establishes the reactivity profile of vinyl sulfonyl fluorides toward Cysteine). Link
-
Royal Society of Chemistry. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry.[1] (Review of SuFEx chemistry and stability of sulfonyl fluorides). Link
-
National Institutes of Health (PMC). (2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases.[3][4][5] (Demonstrates Tyrosine targeting potential of SF probes). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Guide: (E)-2-(furan-2-yl)ethene-1-sulfonyl Fluoride vs. Sulfonyl Chlorides
Executive Summary
This guide evaluates (E)-2-(furan-2-yl)ethene-1-sulfonyl fluoride (Furan-ESF) as a superior alternative to traditional sulfonyl chlorides for chemical biology and medicinal chemistry applications.
While sulfonyl chlorides (R-SO₂Cl) have long been the standard for sulfonylation, they suffer from rapid hydrolytic degradation and poor chemoselectivity in aqueous media. In contrast, Furan-ESF represents a "dual-warhead" reagent belonging to the Sulfur(VI) Fluoride Exchange (SuFEx) class. It combines the bio-orthogonality of the sulfonyl fluoride motif with the specific cysteine-reactivity of a vinyl group (Michael acceptor), all stabilized by the furan ring.
Key Finding: Furan-ESF exhibits indefinite bench stability and resistance to hydrolysis in physiological buffers (pH 7.4), whereas the corresponding furan-2-sulfonyl chloride analogs often decompose within minutes to hours in the presence of moisture.
Chemical Stability & Handling
The most critical differentiator between these two classes is their behavior in the presence of water and nucleophiles.
Hydrolytic Stability Profile
Sulfonyl chlorides are "hard" electrophiles that react indiscriminately. The S-Cl bond is weak (~46 kcal/mol) and susceptible to homolytic cleavage and rapid hydrolysis. Conversely, the S-F bond is strong (~90 kcal/mol), shorter, and highly resistant to reduction and hydrolysis.
| Feature | This compound | Furan-2-sulfonyl chloride (Analog) |
| Bond Energy | High S-F bond strength (~90 kcal/mol) | Low S-Cl bond strength (~46 kcal/mol) |
| Aqueous Stability | High. Stable in PBS (pH 7.4) for >24 hours. | Low. Hydrolyzes to sulfonic acid in minutes. |
| Redox Stability | Resistant to reduction (heterolytic cleavage only).[1] | Susceptible to reduction (homolytic cleavage).[2] |
| Storage | Bench stable at RT; no special precautions. | Moisture sensitive; requires inert gas/freezer. |
| Heteroaryl Effect | Furan ring stabilizes the vinyl-SF motif. | Furan-sulfonyl chlorides are notoriously unstable/prone to decomposition. |
Technical Insight: Heteroaromatic sulfonyl chlorides, particularly furan derivatives, are prone to complex decomposition pathways involving SO₂ extrusion and ring opening. The fluoride analog prevents this, "locking" the molecule in a stable state until a specific activation event occurs.
Visualization: Stability & Degradation Pathways
Figure 1: Comparative stability in aqueous media. The fluoride derivative remains intact, enabling bio-application, while the chloride rapidly degrades.
Reactivity Profiles: The "Dual-Warhead" Mechanism
Furan-ESF is not just a sulfonylation reagent; it is a bifunctional electrophile . Unlike sulfonyl chlorides which react primarily at the sulfur atom via substitution, Furan-ESF offers two distinct modes of reactivity depending on the target and conditions.
Mode A: Michael Addition (Cysteine Targeting)
The vinyl group (ethene linker) activated by the electron-withdrawing sulfonyl fluoride makes this molecule a potent Michael acceptor.
-
Target: Cysteine thiols (R-SH).
-
Selectivity: High. The furan ring modulates the electrophilicity, making it less promiscuous than simple vinyl sulfones but highly reactive toward accessible cysteines.
-
Outcome: Formation of a stable thioether linkage retaining the sulfonyl fluoride group (which can then be used for a secondary reaction).
Mode B: SuFEx (Sulfur-Fluoride Exchange)
The sulfonyl fluoride (SO₂F) group is a "sleeping" electrophile. It does not react with water or standard nucleophiles at room temperature but reacts exclusively when "activated."
-
Target: Tyrosine (phenols), Lysine (amines), Serine (in specific catalytic triads).
-
Activation: Requires a specific microenvironment (e.g., enzyme active site) or chemical catalysis (e.g., Ca²⁺, Silicon).
-
Outcome: Covalent sulfonylation (S-O or S-N bond formation).[3]
Visualization: Dual-Mode Reactivity
Figure 2: The bifunctional nature of Furan-ESF allows for versatile bioconjugation strategies unavailable to monofunctional sulfonyl chlorides.
Experimental Protocols
The following protocols demonstrate the practical superiority of the fluoride derivative in biological contexts where chlorides fail.
Protocol 4.1: Cysteine-Selective Labeling (Michael Addition)
Use this protocol to label a protein containing a surface-exposed cysteine.
Reagents:
-
Protein of interest (10-50 µM in PBS, pH 7.4).
-
Furan-ESF (100 mM stock in DMSO).
-
TCEP (Tris(2-carboxyethyl)phosphine) to reduce disulfides if necessary.
Workflow:
-
Preparation: Dilute the protein to 20 µM in PBS. Ensure pH is near 7.4 (Michael addition is pH sensitive; >8.0 increases non-specific lysine reactivity).
-
Addition: Add Furan-ESF to a final concentration of 100-200 µM (5-10 equivalents). Keep DMSO concentration <5%.
-
Incubation: Incubate at Room Temperature for 30-60 minutes .
-
Note: Sulfonyl chlorides would hydrolyze before effectively labeling in this buffer.
-
-
Quenching: Add excess thiol (e.g., 5 mM Glutathione) or perform buffer exchange (Zeba spin column) to remove unreacted probe.
-
Analysis: Analyze via LC-MS. Look for a mass shift corresponding to the probe addition (+160.17 Da).
Protocol 4.2: SuFEx-Based Tyrosine Profiling
Use this protocol to target reactive tyrosines in enzyme active sites.
Reagents:
-
Cell Lysate (1 mg/mL in PBS).
-
Furan-ESF probe (often coupled to a biotin or fluorophore via the furan ring if using a derivative, or used as a fragment).
Workflow:
-
Incubation: Add Furan-ESF (50 µM) to the lysate.
-
Reaction: Incubate at 37°C for 1-4 hours. The "sleeping" nature of the SF group means it will only react with "privileged" tyrosines (e.g., in GSTs or nucleotide-binding sites) that can activate the fluoride exchange.
-
Click Chemistry (Optional): If the Furan-ESF is a simple fragment, post-labeling analysis usually requires MS proteomics (digestion -> peptide sequencing) to identify modified residues.
Comparative Data Summary
| Parameter | Sulfonyl Chloride (R-SO₂Cl) | Furan-ESF (R-SO₂F) | Advantage |
| Primary Mechanism | Nucleophilic Substitution (SN2-like) | Michael Addition (Vinyl) OR SuFEx (Sulfur) | Versatility |
| Hydrolysis t1/2 (pH 7) | < 20 minutes | > 24 hours | Stability |
| Protein Compatibility | Poor (denatures/precipitates proteins due to HCl generation) | Excellent (Bio-orthogonal) | Biocompatibility |
| Selectivity | Low (Reacts with any nucleophile) | High (Context-dependent) | Precision |
| Synthetic Utility | Good for simple synthesis in dry DCM | Essential for Chemical Biology / Aqueous Chem | Application |
References
-
Sharpless, K. B., et al. (2014).[3] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.
-
Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science.
-
Dong, J., et al. (2021). "Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry." CCS Chemistry.
-
Alcaide, B., et al. (2023).[4] "Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations." CCS Chemistry.
-
Enamine/ChemRxiv. (2025). "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv.
Sources
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 3. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]
- 4. chinesechemsoc.org [chinesechemsoc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
